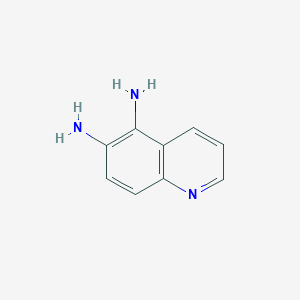

Quinoline-5,6-diamine

Description

Properties

IUPAC Name |

quinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVFKIVIFJKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330129 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42143-23-7 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-5,6-diamine chemical properties and structure

An In-depth Technical Guide to Quinoline-5,6-diamine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic aromatic compound, serving as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles and as a valuable scaffold in medicinal chemistry. Its unique structure, featuring an ortho-diamine functional group on the electron-rich benzene portion of the quinoline system, imparts distinct reactivity and makes it a sought-after building block for novel molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, modern synthetic routes, reactivity, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development. Detailed experimental protocols for synthesis, characterization, and safe handling are also presented to provide actionable insights for laboratory practice.

Core Physicochemical Properties and Structural Analysis

This compound is a solid organic compound whose structure is characterized by a quinoline core with two amino groups substituted at the C5 and C6 positions. This arrangement defines its chemical behavior, particularly the high electron density of the benzene ring and the nucleophilic character of the ortho-diamine moiety.

Diagram 1: Chemical Structure of this compound

A streamlined workflow for the synthesis of a key 5,6-diamine derivative.

Experimental Protocol: Synthesis of 4-Chloro-5,6-diaminoquinoline (11)

This protocol is adapted from the procedure described by Legrady et al. (2013).[1]

Step 1: Chlorination of Selenadiazolo[3,4-f]quinolone (9)

-

Combine selenadiazolo[3,4-f]quinolone (9) (2.0 g, 8.0 mmol) and phosphorus oxychloride (POCl₃) (4 mL, 42.8 mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Stir the mixture at 90 °C for 3 hours. Causality: This temperature is crucial for effective chlorination of the pyridone ring to an aromatic chloride without causing decomposition, which can occur at higher reflux temperatures.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully add crushed ice (~30 g) in one portion while stirring.

-

Once the ice has melted, continue stirring the resulting brown solution for 45 minutes.

-

Alkalize the solution with a 20% NaOH solution while maintaining cooling in the ice bath.

-

Collect the resulting grey-brown precipitate by suction filtration, wash with water, and dry to yield 9-chloroselenadiazoloquinoline (10).

Step 2: Reductive Deselenation of 9-Chloroselenadiazoloquinoline (10)

-

Prepare a stirred suspension of tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.68 g, 7.44 mmol) in concentrated hydrochloric acid (15 mL) at room temperature.

-

Add 9-chloroselenadiazoloquinoline (10) (0.50 g, 1.86 mmol) in small portions to the stirred suspension. Causality: SnCl₂ is a classic reducing agent for nitro groups and, in this acidic medium, effectively reduces the selenadiazole ring to unveil the diamine while leaving the chloro-substituent intact.

-

Continue stirring for 30 minutes at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture contains the hydrochloride salt of the product. The free base, 4-chloro-5,6-diaminoquinoline (11), can be isolated by careful neutralization and extraction.

Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the highly electron-rich diamino-substituted benzene ring.

-

Electrophilic Substitution: The benzene ring is strongly activated by the two amino groups, directing electrophilic substitution to the available positions (C7 and C8). This high reactivity makes it a versatile substrate for creating polysubstituted quinolines. [2]* Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, primarily at the C2 and C4 positions, a characteristic feature of the quinoline scaffold. [2][3]* Condensation Reactions: The ortho-diamine functionality is the most significant feature for synthetic applications. It readily undergoes condensation reactions with 1,2-dicarbonyl compounds (or their equivalents) to form fused heterocyclic systems, such as quinoxalines. [1][4]This makes it an invaluable precursor for constructing complex polycyclic aromatic systems.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material. Its utility stems from the broader importance of the quinoline scaffold in medicinal chemistry and materials science.

Diagram 3: Role of Quinoline Scaffold in Medicinal Chemistry

The quinoline core is a privileged scaffold for developing diverse therapeutic agents.

-

Medicinal Chemistry: The quinoline ring is a "privileged scaffold" found in numerous natural products and synthetic drugs. [5][6]Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. [5][7][8]For instance, quinoline derivatives have been developed as potent and selective phosphodiesterase 5 (PDE5) inhibitors for potential use in treating Alzheimer's disease. [9]The 5,6-diamine derivative provides a key handle for synthesizing new chemical entities within these therapeutic classes.

-

Heterocycle Synthesis: As previously noted, it is a crucial intermediate for building more complex nitrogen heterocycles, which are of great interest in materials science and pharmaceutical development. [1][10]

Material Characterization and Safe Handling

Proper characterization and safe handling are paramount when working with reactive chemical intermediates like this compound.

Spectroscopic Characterization

Full characterization relies on a combination of spectroscopic methods. NMR data for the closely related 4-chloro-5,6-diaminoquinoline is provided below as a reference.

Table 2: Representative ¹H and ¹³C NMR Data for 4-Chloro-5,6-diaminoquinoline (11) in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Description | Source |

|---|---|---|---|

| ¹H NMR | 8.29 (d, 1H, J = 4.5 Hz) | H-2 | [1] |

| 7.28 (d, 1H, J = 4.5 Hz) | H-3 | [1] | |

| 7.27 (s, 2H) | H-7, H-8 | [1] | |

| 5.23 (br s, 2H) | NH₂ | [1] | |

| 5.13 (br s, 2H) | NH₂ | [1] | |

| ¹³C NMR | 144.53, 144.52 | C-2, C-8a | [1] |

| 136.8, 132.8 | C-5, C-6 | [1] | |

| 125.8 | C-4a | [1] | |

| 121.6, 121.5 | C-4, C-3 | [1] |

| | 118.9, 114.8 | C-7, C-8 | [1]|

Note: Assignment of quaternary carbons (C-4a, C-8a) and the closely resonating C-5/C-6 and C-7/C-8 pairs may require 2D NMR techniques for definitive confirmation.

Protocol: Safe Handling and Storage

This compound and its derivatives should be handled with care, recognizing their potential toxicity and sensitivity. [11][12][13] 1. Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times. [13][14]* Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [13][14] 2. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12]* The compound is noted as being air-sensitive. [11]Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [15][13]* Keep away from incompatible materials such as strong oxidizing agents. [12] 3. Spill and Disposal Procedures:

-

Minor Spills: For small solid spills, avoid generating dust. [12]Carefully sweep up the material and place it into a suitable, labeled container for disposal. [13]Decontaminate the spill area afterward.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [13]

Conclusion

This compound is a chemical intermediate of significant strategic importance. While its direct synthesis requires specialized methods to overcome the regiochemical challenges posed by classical approaches, its value is undisputed. The ortho-diamine functionality provides a gateway to a vast chemical space of fused heterocyclic systems, and the underlying quinoline scaffold remains a cornerstone of modern drug discovery. For researchers in synthetic and medicinal chemistry, a thorough understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating the next generation of functional molecules and therapeutic agents.

References

-

Legrady, P., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Arkivoc, 2013(3), 213-226. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 426874, this compound. PubChem. [Link]

-

Mol-Instincts (n.d.). This compound chemical properties. Chemical Register. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 846094, 5,6-Quinoxalinediamine. PubChem. [Link]

-

Legrady, P., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. ResearchGate. [Link]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Al-Ostuary, A. (n.d.). Synthesis of Quinoline and derivatives. Academia.edu. [Link]

-

PubChemLite (2025). 5,6-dihydrobenzo[h]pyrimido[4,5-b]quinoline-8,10-diamine. PubChemLite. [Link]

-

Zhang, C., et al. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. [Link]

-

Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Link]

-

All About Chemistry (2020). Reactivity of Quinoline. YouTube. [Link]

-

West Liberty University (2011). Material Safety Data Sheet. West Liberty University. [Link]

-

Scribd (n.d.). Reactivity Quinoline. Scribd. [Link]

-

Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 365. [Link]

-

ResearchGate (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. [Link]

-

Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

-

Wozniak, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6667. [Link]

-

Sandford, G. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]

-

Al-Ostuary, A., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. [Link]

-

Scholar Chemistry (2009). 1,6-Hexanediamine. Scholar Chemistry. [Link]

Sources

- 1. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. This compound | 42143-23-7 [sigmaaldrich.com]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to Quinoline-5,6-diamine (CAS: 42143-23-7)

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged" structure in the realm of medicinal and pharmaceutical chemistry.[1][2] First isolated in 1834, its versatile and relatively simple structure has provided a fertile ground for the design and synthesis of a multitude of therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] The clinical success of quinoline-based drugs, from the historic antimalarial quinine to modern anticancer agents like Irinotecan and Topotecan, underscores the enduring relevance of this chemical motif in drug development.[3][5]

Within this important class of compounds, ortho-diaminoquinolines, such as this compound (CAS No. 42143-23-7), represent particularly valuable synthetic intermediates.[6] Their adjacent amino groups provide a reactive handle for the construction of fused polycyclic nitrogen heterocycles, enabling the exploration of novel chemical space for biologically active molecules.[6][7] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, properties, reactivity, and applications of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 42143-23-7 | [8][9][10] |

| Molecular Formula | C₉H₉N₃ | [8][9] |

| Molecular Weight | 159.19 g/mol | [8][9] |

| Monoisotopic Mass | 159.079647300 Da | [8][9] |

| Physical Form | Solid | [10] |

| Topological Polar Surface Area | 64.9 Ų | [8][9] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| XLogP3-AA | 1.5 | [8] |

| Complexity | 160 | [8][9] |

| Sensitivity | Air Sensitive | [8] |

| Storage | Store under inert gas | [10] |

Synthesis of this compound Precursors

The synthesis of o-diaminoquinolines can be challenging, often requiring multi-step procedures to install the diamine functionality onto the quinoline core. A notable approach utilizes angularly annelated selenadiazoloquinolones as masked forms of the target o-diaminoquinoline.[6][7] This strategy protects the o-phenylenediamine moiety as a stable 2,1,3-benzoselenadiazole skeleton, allowing for modifications on the pyridine portion of the molecule.[6]

A key precursor, 4-chloro-5,6-diaminoquinoline, is synthesized from selenadiazolo[3,4-f]quinolone in a high-yielding, two-step process.[6][7]

Experimental Protocol: Synthesis of 4-Chloro-5,6-diaminoquinoline (11)

This protocol is adapted from the procedure described by Gáplovský, A., et al. in Arkivoc.[6]

Step 1: Synthesis of 9-Chloro-[6][10][11]selenadiazolo[3,4-f]quinoline (10)

-

A mixture of selenadiazolo[3,4-f]quinolone (9) (2.0 g, 8.0 mmol) and phosphorus oxychloride (POCl₃) (4 mL, 42.8 mmol) is stirred at 90 °C for 3 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.

-

Crushed ice (~30 g) is added in one portion under vigorous stirring.

-

Once the ice has melted, the resulting brown solution is stirred for an additional 45 minutes.

-

The solution is subsequently made alkaline with a 20% sodium hydroxide (NaOH) solution while maintaining cooling in the ice bath.

-

The resulting grey-brown precipitate is collected by suction filtration, washed thoroughly with water, and dried.

-

Purification by flash column chromatography (silica gel, CHCl₃) affords 9-chloroselenadiazoloquinoline (10) as a pale yellow solid (yield: 89%).[6]

Step 2: Synthesis of 4-Chloro-5,6-diaminoquinoline (11)

-

To a stirred solution of 9-chloroselenadiazoloquinoline (10) (0.5 g, 1.86 mmol) in a mixture of ethanol (15 mL) and water (1 mL), tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.1 g, 9.3 mmol) is added.

-

The reaction mixture is stirred at 60 °C for 15 minutes.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water (20 mL) and made alkaline with a 20% NaOH solution.

-

The aqueous phase is extracted with chloroform (3 x 20 mL).

-

The combined organic phases are dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated under reduced pressure to afford 4-chloro-5,6-diaminoquinoline (11) as a yellow-brown solid (yield: 77%).[6]

Caption: Synthetic pathway to 4-chloro-5,6-diaminoquinoline.

Core Reactivity and Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its function as a potent building block for constructing fused nitrogen-containing heterocyclic systems. The vicinal diamine groups are nucleophilic and readily undergo condensation reactions with 1,2-dielectrophilic species, most commonly 1,2-dicarbonyl compounds (e.g., α-diketones, glyoxals) or their equivalents.

This condensation reaction is a classic and efficient method for forming a new pyrazine ring, leading to the synthesis of various phenazine and quinoxaline derivatives.[12][13] These resulting scaffolds are of significant interest to medicinal chemists due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[13][14][15] For instance, the reaction of an o-diamine with an α-diketone provides a direct route to substituted pyrazino-fused aromatic systems.

Caption: Condensation of this compound with a dicarbonyl.

This reactivity makes this compound a strategic starting material for generating libraries of complex molecules for high-throughput screening in drug discovery programs.[14] The ability to readily vary the substituents (R₁ and R₂) on the dicarbonyl component allows for the systematic exploration of structure-activity relationships (SAR).

Analytical Characterization Methods

The identity and purity of this compound and its derivatives are typically confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[6]

-

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing empirical formula verification.[6]

-

Melting Point Determination: The melting point is a crucial indicator of purity for solid compounds.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of compounds and for analyzing complex mixtures of related quinoline derivatives.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the molecular formula of the synthesized compound.[14]

Safety, Handling, and Storage

As a toxic chemical intermediate, proper safety precautions must be strictly observed when handling this compound. It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[10][11]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled. |

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10][11] Avoid breathing dust/fumes.[11]

-

Handling: Do not eat, drink, or smoke when using this product. Wash all exposed external body areas thoroughly after handling.[11]

-

Storage: The compound is air-sensitive and should be stored in a tightly closed container under an inert gas.[8][10]

-

Spills: In case of a spill, remove all ignition sources. Use dry clean-up procedures and avoid generating dust. Place waste in a suitable, labeled container for disposal.[11]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician.

-

If Inhaled: Move person into fresh air. Call a physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

Conclusion

This compound is a highly valuable, albeit hazardous, chemical intermediate that serves as a cornerstone for the synthesis of complex, fused nitrogen heterocycles. Its strategic importance is rooted in the well-established therapeutic potential of the broader quinoline family and the diverse biological activities of the phenazine and quinoxaline scaffolds it can generate. For researchers in medicinal chemistry and materials science, a comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel compounds with significant pharmacological or material properties.

References

- Apollo Scientific. (2022).

-

Gáplovský, A., et al. (2012). New syntheses of 5,6- and 7,8-diaminoquinolines. Arkivoc, 2013(2), 146-156. [Link]

-

Mol-Instincts. (n.d.). This compound 42143-23-7 wiki. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 426874, this compound. [Link]

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024).

-

Gáplovský, A., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. ResearchGate. [Link]

- Thermo Fisher Scientific. (2025).

- Chemos GmbH & Co. KG. (2019).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846094, 5,6-Quinoxalinediamine. [Link]

-

Kaur, M., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

-

Ghorbani-Vaghei, R., et al. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Scientific Reports, 14(1), 8593. [Link]

-

Ali, M., et al. (2023). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 11, 1269975. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. [Link]

-

Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19651-19675. [Link]

- El-Sayed, N. N. E. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Journal of Heterocyclic Chemistry, 55(4), 932-938.

- Ciesielski, T. M., et al. (2016). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry, 5(2).

-

Reddy, T. S., et al. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 133(1), 49. [Link]

-

Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6656. [Link]

- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2531-2539.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

- Sławiński, J., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5483.

-

Khan, I., et al. (2024). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. RSC Advances, 14(17), 12053-12065. [Link]

- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

-

Wikipedia. (n.d.). Quinoline. [Link]

-

Khan, I., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 27(13), 1083-1099. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. [Link]

-

Zhang, Y., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 569-579. [Link]

-

Singh, A., & Singh, M. S. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22(1), 21-42. [Link]

-

Plastindia Foundation. (n.d.). Driving Growth in India's Plastics Industry. [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 42143-23-7 [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. ias.ac.in [ias.ac.in]

- 16. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline-5,6-diamine

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize Quinoline-5,6-diamine, a vital heterocyclic amine in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This document synthesizes predictive data based on established spectroscopic principles and data from closely related analogs to offer a comprehensive analytical framework. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for its interpretation.

Molecular Structure and Overview

This compound (C₉H₉N₃) is an aromatic heterocyclic compound featuring a quinoline core with two amino groups substituted on the benzene ring at positions 5 and 6.[1][2] Its structural features, particularly the ortho-diamine functionality, make it a valuable precursor for the synthesis of complex heterocyclic systems, including ligands for catalysis and pharmacologically active agents.[3] Accurate spectroscopic analysis is the cornerstone of its quality control and synthetic validation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the proton and carbon framework of this compound. The data presented here are predictive, based on analysis of the closely related 4-chloro-5,6-diaminoquinoline and established substituent effects in aromatic systems.[3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for diamino compounds as it facilitates the observation of exchangeable N-H protons.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum, often requiring a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H signals to determine proton ratios.

-

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Analysis (Predicted)

The proton spectrum will be characterized by distinct signals for the aromatic protons of the quinoline ring and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.3 - 8.5 | dd | J ≈ 4.5, 1.5 Hz | 1H |

| H-3 | ~7.3 - 7.5 | dd | J ≈ 8.5, 4.5 Hz | 1H |

| H-4 | ~8.6 - 8.8 | dd | J ≈ 8.5, 1.5 Hz | 1H |

| H-7 | ~7.0 - 7.2 | d | J ≈ 8.0 Hz | 1H |

| H-8 | ~7.4 - 7.6 | d | J ≈ 8.0 Hz | 1H |

| 5-NH₂ | ~5.1 - 5.3 (broad) | s | - | 2H |

| 6-NH₂ | ~5.2 - 5.4 (broad) | s | - | 2H |

-

Causality: The protons H-2 and H-4 are deshielded (shifted downfield) due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. The amino groups are strong electron-donating groups, which shield the protons on the benzene ring (H-7, H-8), causing them to appear at a relatively higher field (upfield) compared to unsubstituted quinoline. The NH₂ protons typically appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C spectrum provides a count of unique carbon atoms and information about their electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 147 |

| C-3 | ~121 - 123 |

| C-4 | ~133 - 135 |

| C-4a | ~126 - 128 |

| C-5 | ~137 - 139 |

| C-6 | ~132 - 134 |

| C-7 | ~115 - 117 |

| C-8 | ~119 - 121 |

| C-8a | ~144 - 146 |

-

Causality: Carbons directly attached to the nitrogen (C-2, C-8a) and the amino groups (C-5, C-6) show characteristic chemical shifts. The electron-donating amino groups cause an upfield shift for the ortho and para carbons (C-7 and C-8a relative to the 6-NH₂, and C-4a and C-7 relative to the 5-NH₂). The quaternary carbons (C-4a, C-5, C-6, C-8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR analysis will confirm the presence of N-H bonds from the amino groups and the characteristic vibrations of the aromatic quinoline core.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

IR Spectral Interpretation

The spectrum is dominated by absorptions from the amine and aromatic moieties.

| Wave Number (cm⁻¹) | Vibration Type | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium - Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | N-H Bending (Scissoring) | Strong |

| 1590 - 1450 | Aromatic C=C and C=N Ring Stretch | Medium - Strong (multiple bands) |

| 1350 - 1250 | Aromatic C-N Stretch | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

-

Causality: The most diagnostic peaks are the N-H stretching vibrations, which typically appear as a doublet in the 3450-3300 cm⁻¹ region, confirming the primary amine (-NH₂) groups. The strong N-H bending vibration around 1600 cm⁻¹ is also a key indicator. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, which is unique to its structure.[4][5][6][7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged radical ion (M⁺•), the molecular ion.

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

Mass Spectrum Analysis

-

Exact Mass: 159.080 g/mol [2]

-

Molecular Ion (M⁺•): The mass spectrum will show a prominent molecular ion peak at m/z = 159 . This peak confirms the molecular weight of the compound.[8]

Predicted Fragmentation Pathway: The fragmentation of the quinoline ring is a characteristic process. The presence of the diamino groups will also influence the fragmentation pattern.

Caption: Plausible EI fragmentation pathway for this compound.

| m/z | Proposed Fragment | Loss |

| 159 | [C₉H₉N₃]⁺• | Molecular Ion |

| 158 | [C₉H₈N₃]⁺ | •H |

| 143 | [C₉H₇N₂]⁺ | •NH₂ |

| 132 | [C₈H₈N₂]⁺• | HCN |

-

Causality: The quinoline ring is relatively stable, so the molecular ion peak is expected to be abundant. A common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN) from the pyridine ring, which would yield a fragment at m/z 132.[9][10] Loss of a hydrogen radical (•H) to give a peak at m/z 158 is also common. The amino groups can be lost as an amino radical (•NH₂), resulting in a fragment at m/z 143.

Integrated Spectroscopic Conclusion

The collective evidence from these three spectroscopic techniques provides an unambiguous structural confirmation of this compound.

-

Mass Spectrometry confirms the correct molecular weight (159 g/mol ) and elemental composition.

-

IR Spectroscopy verifies the presence of key functional groups, namely the primary amines (N-H stretches and bends) and the aromatic quinoline system.

-

NMR Spectroscopy provides the definitive structural map, detailing the precise connectivity of the carbon and hydrogen atoms, confirming the substitution pattern and completing the structural elucidation.

By employing these methods in a coordinated manner, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this compound with the highest degree of confidence.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

-

National Institutes of Health. (n.d.). New syntheses of 5,6- and 7,8-diaminoquinolines. PMC. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

-

Molbase. (n.d.). This compound 42143-23-7 wiki. Retrieved from [Link]

-

Bernstein, L. S. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Retrieved from [Link]

-

PubsAcs. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of the diamine I. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,6-diaminoquinoxaline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

Sources

- 1. This compound | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline [webbook.nist.gov]

In-Depth Technical Guide: Synthesis of Quinoline-5,6-diamine from 6-nitro-quinoline-5-amine

Introduction

Quinoline-5,6-diamine is a pivotal building block in the synthesis of a wide array of heterocyclic compounds, many of which are investigated for their potential pharmacological activities.[1][2] Its unique ortho-diamine functionality on the quinoline scaffold makes it a valuable precursor for creating fused heterocyclic systems, which are prominent motifs in numerous biologically active molecules, including anticancer and anti-infective agents.[2][3][4] This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, starting from the readily available 6-nitro-quinoline-5-amine. The core of this transformation lies in the selective reduction of the nitro group at the 6-position to an amine, a reaction of significant interest in organic chemistry.[5][6]

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthetic pathway, including the underlying chemical principles, detailed experimental procedures, and robust analytical characterization of the final product.

The Strategic Importance of this compound

The quinoline ring system itself is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs.[1][7] The introduction of the 5,6-diamine functionality opens up avenues for further chemical modifications, allowing for the construction of complex molecular architectures. These diamines are particularly useful in the synthesis of phenazines and other related heterocyclic structures, which are known to exhibit a broad spectrum of biological activities.[8]

Synthetic Strategy: The Reduction of 6-nitro-quinoline-5-amine

The conversion of 6-nitro-quinoline-5-amine to this compound is achieved through the selective reduction of the nitro group. While various methods exist for the reduction of aromatic nitro compounds, the choice of reagent is critical to ensure the integrity of the quinoline ring and the existing amino group.[9][10][11]

Causality Behind Experimental Choices

Several reducing systems can be employed for this transformation, each with its own set of advantages and disadvantages.[5][9][10]

-

Catalytic Hydrogenation: This is often a clean and efficient method for nitro group reduction.[12][13] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used.[5][14] However, catalytic hydrogenation can sometimes lead to the reduction of the quinoline ring itself, particularly under harsh conditions.[12][15][16][17]

-

Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and reliable method for nitro group reduction.[9][10][14] The iron/acetic acid system is particularly mild and often preferred for its selectivity and cost-effectiveness.[14][18]

-

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) can also be effective for the reduction of nitroquinolines.[8][19]

For this guide, we will focus on the robust and widely applicable iron powder in acetic acid method. This choice is predicated on its proven efficacy, mild reaction conditions that preserve the quinoline core, and the avoidance of high-pressure hydrogenation apparatus.[14][18]

Visualizing the Synthetic Workflow

The overall synthetic pathway from the starting material to the final product is a single, crucial reduction step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 6-nitro-quinoline-5-amine | Reagent Grade | Sigma-Aldrich | Starting material. |

| Iron powder, reduced | -325 mesh | Alfa Aesar | Fine powder provides a larger surface area for reaction. |

| Glacial Acetic Acid | ACS Reagent Grade | Fisher Scientific | Serves as the acidic medium and solvent. |

| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate | Laboratory Grade | - | For neutralization. |

| Anhydrous Sodium Sulfate | Laboratory Grade | - | For drying the organic layer. |

| Diethyl Ether | ACS Reagent Grade | - | For precipitation/crystallization. |

| Celite® | - | - | For filtration of the iron catalyst. |

Safety Precautions

-

Nitroaromatic Compounds: 6-nitro-quinoline-5-amine is a nitroaromatic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Aromatic Amines: The product, this compound, is an aromatic amine. Aromatic amines are potentially toxic and may be carcinogenic.[20] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[21]

-

Flammable Solvents: Dichloromethane and diethyl ether are flammable. Keep away from ignition sources.[22]

-

Corrosive Acid: Glacial acetic acid is corrosive. Handle with appropriate care.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitro-quinoline-5-amine (5.0 g, 26.4 mmol).

-

To the flask, add glacial acetic acid (100 mL). Stir the mixture to obtain a suspension.

-

-

Addition of Reducing Agent:

-

To the stirred suspension, add iron powder (7.4 g, 132.8 mmol, 5 equivalents) portion-wise over 15-20 minutes. The addition may be exothermic.

-

-

Reaction:

-

After the addition of iron powder is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5). The disappearance of the starting material spot indicates the completion of the reaction.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with a small amount of acetic acid.

-

Transfer the filtrate to a 500 mL beaker and cautiously neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

-

The product will precipitate out of the aqueous solution.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from a dichloromethane solution by the addition of diethyl ether, to yield this compound as a solid.

-

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation.[23][24][25][26] The ¹H NMR spectrum should show characteristic aromatic proton signals for the quinoline ring and signals for the two amino groups. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine groups, typically in the range of 3200-3500 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.[27]

Visualizing the Characterization Flow

Caption: Logical flow for the characterization of this compound.

Conclusion

The synthesis of this compound from 6-nitro-quinoline-5-amine via iron-mediated reduction in acetic acid is a reliable and scalable method. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, from understanding the underlying chemical principles to detailed experimental procedures and robust analytical characterization. The availability of this key intermediate through a well-defined synthetic route is crucial for advancing drug discovery programs that leverage the versatile quinoline scaffold.[2][4]

References

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - NIH. (n.d.).

- New syntheses of 5,6- and 7,8-diaminoquinolines - PMC - NIH. (n.d.).

- Nitro Reduction - Common Conditions. (n.d.).

- nitro razredčilo - Chemius. (n.d.).

- Reduction of nitro compounds - Wikipedia. (n.d.).

- THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. (n.d.).

- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents. (n.d.).

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).

- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. (2023, August 18).

- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). (n.d.).

- Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites | Request PDF. (2021, December 16).

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC - NIH. (n.d.).

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).

- Application of Quinoline Ring in Structural Modification of Natural Products - NIH. (n.d.).

- This compound | C9H9N3 | CID 426874 - PubChem. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Spectrum Chemical. (2022, October 31).

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (n.d.).

- The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15).

- 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety - Cornell EHS. (n.d.).

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.).

- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents | Bentham Science. (n.d.).

- synthesis of quinoline derivatives and its applications | PPTX. (n.d.).

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (n.d.).

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27).

- How to convert 6-nitroquinoline into other than 6-aminoquinoline? (2018, December 26).

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).

- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PubMed Central. (n.d.).

- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. (n.d.).

- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. (n.d.).

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. GT Digital Repository [repository.gatech.edu]

- 13. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 22. Mobile [my.chemius.net]

- 23. researchgate.net [researchgate.net]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinoline-5,6-diamine: A Versatile Heterocyclic Scaffold for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure have made it a cornerstone in the development of a vast array of functional molecules, including therapeutics, agrochemicals, and fluorescent probes.[2][3] Among the diverse array of quinoline derivatives, quinoline-5,6-diamine stands out as a particularly valuable heterocyclic building block. The presence of two adjacent amino groups on the benzene ring of the quinoline nucleus imparts a unique reactivity profile, making it an ideal precursor for the synthesis of complex, fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering practical insights for its effective utilization in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [4] |

| Molecular Weight | 159.19 g/mol | [4] |

| CAS Number | 42143-23-7 | [5] |

| Appearance | Solid powder | - |

| Sensitivity | Air sensitive | [5] |

| Storage | Store under inert gas | - |

Safety and Handling: this compound is listed as air-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most common and effective route for the synthesis of this compound involves the reduction of a suitable nitro-substituted quinoline precursor. A well-established method starts from 6-nitroquinoline, which is readily available through the Skraup synthesis using 4-nitroaniline.[6] The subsequent steps involve nitration and selective reduction.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 5-Amino-6-nitroquinoline

This protocol details the final reduction step to obtain this compound from its immediate precursor, 5-amino-6-nitroquinoline.

Materials:

-

5-Amino-6-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Ethanol

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-amino-6-nitroquinoline in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature. An excess of the reducing agent is typically used.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and wash the precipitate with a suitable organic solvent (e.g., dichloromethane).

-

Combine the filtrate and the organic washings.

-

Extract the aqueous layer with the organic solvent.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Note on Precursor Synthesis: 5-Amino-6-nitroquinoline can be synthesized from 6-nitroquinoline. The preparation of 6-nitroquinoline is efficiently achieved through the Skraup reaction of 4-nitroaniline.[6] Subsequent nitration and selective reduction of one nitro group can lead to the desired precursor. Alternative reducing agents for the final step include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as other metal-based reducing systems like iron in acidic media or zinc dust.[7][8]

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of this compound lies in the reactivity of its vicinal diamino groups, which serve as a versatile handle for the construction of fused heterocyclic systems. These reactions are pivotal in the synthesis of novel bioactive molecules and functional materials.

Cyclization Reactions: Synthesis of Imidazo[4,5-f]quinolines

A prime example of the utility of this compound is its role as a precursor in the synthesis of imidazo[4,5-f]quinolines. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, which can lead to interactions with various biological targets.[9][10]

Caption: General scheme for imidazo[4,5-f]quinoline synthesis.

The reaction typically involves the condensation of this compound with a carboxylic acid or its derivative (e.g., acid chloride, orthoester) under acidic conditions, often with heating. This cyclocondensation reaction proceeds through the formation of an amide intermediate followed by intramolecular cyclization and dehydration to afford the fused imidazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound core and its derivatives have been explored for a range of therapeutic applications, highlighting its importance as a pharmacophore.

-

Anthelmintic Agents: Derivatives of imidazo[4,5-f]quinolin-9-ols, synthesized from precursors derived from this compound chemistry, have demonstrated significant anthelmintic activity against tapeworms.[10] This underscores the potential of this scaffold in developing new treatments for parasitic infections.

-

Dopamine Agonists: Certain imidazoquinoline derivatives have shown potent dopamine agonist activity.[11] This is particularly relevant for the development of therapeutics for neurological disorders such as Parkinson's disease.

-

Anticancer and Antimicrobial Agents: The broader class of quinoline derivatives is well-known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties.[12][13][14] The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel agents in these therapeutic areas.

Applications in Materials Science

The rigid, planar structure and the presence of nitrogen atoms in the quinoline ring system make quinoline derivatives, including those derived from this compound, promising candidates for applications in materials science.

-

Fluorescent Probes: The quinoline scaffold is a component of some fluorescent molecules.[3] The ability to introduce various functional groups through the diamino moiety of this compound allows for the tuning of photophysical properties, which is crucial for the development of new fluorescent probes for biological imaging and sensing applications.

-

Organic Electronics: The electron-deficient nature of the pyridine ring in quinoline suggests potential applications in organic electronics. Derivatives of this compound could be explored as building blocks for organic semiconductors, charge-transport materials, and components of organic light-emitting diodes (OLEDs).

Conclusion and Future Outlook

This compound is a highly valuable and versatile heterocyclic building block with a well-defined synthetic pathway and a broad spectrum of applications. Its unique reactivity, conferred by the vicinal diamino groups, provides a gateway to a rich diversity of fused heterocyclic systems, particularly those of medicinal and material significance. As the demand for novel and effective therapeutic agents and advanced functional materials continues to grow, the strategic utilization of this compound in synthetic campaigns is poised to play an increasingly important role in driving innovation across various scientific disciplines. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel cyclization reactions, and the systematic investigation of the biological and material properties of its derivatives.

References

-

Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - PubMed. (URL: [Link])

-

New syntheses of 5,6- and 7,8-diaminoquinolines - PMC. (URL: [Link])

-

Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega. (URL: [Link])

-

Imidazo[4,5-f]quinolines. 4. Synthesis and Anthelmintic Activity of a Series of Imidazo[4,5-f] - ElectronicsAndBooks. (URL: [Link])

-

Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed. (URL: [Link])

-

Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (URL: [Link])

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. (URL: [Link])

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed. (URL: [Link])

-

Synthesis of derivatives of quinoline. - SciSpace. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Synthesis of Quinoline and derivatives1) - Find and share research. (URL: [Link]_)

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

-

This compound | C9H9N3 | CID 426874 - PubChem. (URL: [Link])

-

Synthesis new derivatives of quinoline and study the biological activity for some of them. (URL: [Link])

-

Recent advances in research of natural and synthetic bioactive quinolines - PubMed. (URL: [Link])

-

The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations - MDPI. (URL: [Link])

-

Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. (URL: [Link])

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (URL: [Link])

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (URL: [Link])

-

Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites | Journal of Medicinal Chemistry. (URL: [Link])

-

Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - MDPI. (URL: [Link])

-

Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (URL: [Link])

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: [Link])

-

(PDF) New syntheses of 5,6- and 7,8-diaminoquinolines - ResearchGate. (URL: [Link])

Sources

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Selective Synthesis of Imidazo[4,5‑ f]- and Imidazo[4,5‑ h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Physical Properties of Quinoline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,6-diamine, a key heterocyclic amine, serves as a vital building block in the synthesis of various pharmaceutical agents and functional materials. Its unique structure, featuring a quinoline core with adjacent amino groups, imparts specific chemical reactivity and physical characteristics that are crucial for its application in drug development and materials science. Understanding the physical properties of this compound, such as its solubility and melting point, is a fundamental prerequisite for its effective use in research and development. This guide provides a comprehensive overview of these properties and detailed protocols for their experimental determination, grounded in established scientific principles.

Predicted Physicochemical Properties

Structure:

-

Quinoline Core: The bicyclic aromatic quinoline ring system is inherently nonpolar and contributes to hydrophobic character.

-

Amino Groups (-NH2): The two primary amine groups introduce polarity and the capacity for hydrogen bonding, both as donors and acceptors.

Based on this structure, we can anticipate the following:

-

Solubility: The presence of two polar amino groups suggests that this compound will exhibit some solubility in polar protic solvents. One source confirms its solubility in methanol.[1] However, the larger quinoline backbone may limit its solubility in water. It is expected to be more soluble in organic solvents, particularly polar aprotic solvents that can effectively solvate the molecule. Due to the basic nature of the amino groups, its solubility in aqueous solutions is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

-

Melting Point: As a solid organic compound with the potential for intermolecular hydrogen bonding, this compound is expected to have a relatively high melting point. The purity of the sample will significantly influence the observed melting point; impurities typically lead to a lower and broader melting point range.[2]

Tabulated Physical Properties

| Property | Predicted/Observed Value | Source |

| Molecular Formula | C₉H₉N₃ | [3][4] |

| Molecular Weight | 159.19 g/mol | [3][4] |

| Physical Form | Solid | |

| Solubility in Methanol | Soluble | [1] |

| Air Sensitivity | Air Sensitive | [1][3] |

| Storage | Store under inert gas |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the solubility and melting point of this compound.

I. Solubility Determination: A Qualitative and Semi-Quantitative Approach

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development.[5] This protocol outlines a systematic approach to determine the solubility of this compound in a range of common laboratory solvents.

Caption: Workflow for systematic solubility testing of this compound.

-

Preparation: In separate, clearly labeled small test tubes or vials, add approximately 2-5 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of the test solvent. The choice of solvents should cover a range of polarities, such as water, 5% hydrochloric acid, 5% sodium hydroxide, ethanol, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane.[6][7]

-

Mixing: Vigorously shake or vortex each tube for 10-20 seconds.[8]

-

Observation: Allow the tubes to stand for at least 30 seconds and observe. A compound is considered soluble if it completely dissolves, partially soluble if some but not all of the solid dissolves, and insoluble if no significant amount of the solid dissolves.[5]

-

pH-Dependent Solubility: The tests in 5% HCl and 5% NaOH will reveal the compound's solubility in acidic and basic aqueous solutions, respectively. Increased solubility in 5% HCl is indicative of the basic nature of the amine functional groups.

-

Record Keeping: Meticulously record the observations for each solvent.

II. Melting Point Determination

The melting point is a key indicator of a compound's purity.[2] A sharp melting point range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, whereas a broad melting range suggests the presence of impurities.

Caption: Workflow for determining the melting point of this compound.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

-

Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample should be 2-3 mm high.[9]

-

-

Approximate Melting Point Determination:

-

Place the capillary tube into the heating block of a melting point apparatus.[10]

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate and saves time in subsequent, more precise measurements.[2]

-